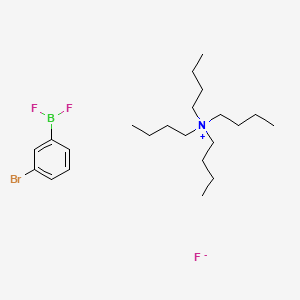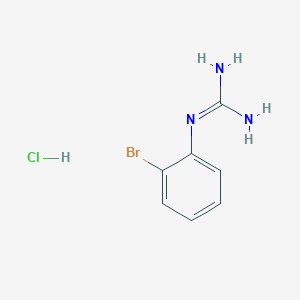
Azido-PEG8-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG8-Azide is a bifunctional polyethylene glycol (PEG) derivative that contains azide groups at both ends of the PEG chain. This compound is highly soluble in water and other solvents, making it a versatile reagent in various chemical and biological applications. The azide groups in this compound are reactive and can participate in click chemistry reactions, which are widely used for bioconjugation and material science .
Preparation Methods
The synthesis of Azido-PEG8-Azide typically involves the reaction of polyethylene glycol with azide-containing reagents. One common method is the reaction of PEG with sodium azide in the presence of a catalyst. The reaction conditions often include mild temperatures and aqueous solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Azido-PEG8-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of copper(I) or ruthenium catalysts to form stable triazole linkages.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents used in these reactions include copper(I) catalysts, ruthenium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are triazoles, amines, and substituted derivatives .
Scientific Research Applications
Azido-PEG8-Azide has numerous applications in scientific research, including:
Mechanism of Action
The primary mechanism of action for Azido-PEG8-Azide involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications. The PEG chain in this compound enhances the solubility and reduces the immunogenicity of the target molecules .
Comparison with Similar Compounds
Azido-PEG8-Azide is unique due to its bifunctional nature and the presence of azide groups at both ends of the PEG chain. Similar compounds include:
Azido-PEG4-Azide: A shorter PEG chain with similar reactivity but different solubility and hydrodynamic properties.
Azido-PEG24-Azide: A longer PEG chain that provides greater flexibility and spacing between functional groups.
Azido-PEG7-Amine: Contains an azide group and an amine group, offering different reactivity and applications.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the versatility of PEG derivatives in scientific research .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSWPTOPFFQZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-9,11,14,19,22,24,27-heptaen-16-one](/img/structure/B8252033.png)



![Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)](/img/structure/B8252049.png)
![2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid](/img/structure/B8252053.png)


![6H-Benzofuro[3,2-c][1]benzopyran-3,10-diol, 6a,11a-dihydro-9-methoxy-, (6aS,11aS)-](/img/structure/B8252077.png)


